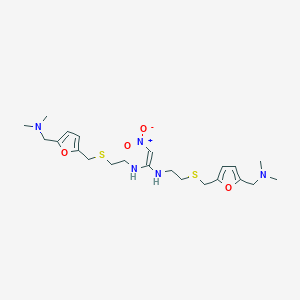
3-Chloro-4-(dibromométhyl)-5-hydroxy-2(5H)-furanone
Vue d'ensemble
Description
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as MX or bromochloromethyl-5-hydroxy-2H-furanone, is a chemical compound . It has gained attention in the scientific community due to its potential risks to human health and the environment.
Synthesis Analysis
The synthesis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues (BMX-1, BMX-2, and BMX-3) has been achieved using a simple procedure from a common precursor .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is C5H3Br2ClO3. Its average mass is 306.336 Da and its monoisotopic mass is 303.813721 Da .Chemical Reactions Analysis
The analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues in chlorine-treated water has been developed based on gas chromatography coupled to triple quadrupole tandem mass spectrometry .Physical And Chemical Properties Analysis
The solubility of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in water is slightly dependent on pH, contrary to octanol/water partition .Applications De Recherche Scientifique
- Les isothiazoles, y compris les dérivés comme notre composé, ont attiré l'attention en raison de leur activité biologique. Par exemple :
Activité biologique et chimie médicinale
Synthèse organique et arylation CH
Ingénierie cristalline et groupes fonctionnels
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDLQFPDURWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021532 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132059-52-0 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) described in the paper?
A1: The paper focuses on a simplified synthetic route for BMX-2 and two other brominated analogues of the environmental mutagen MX []. This suggests that the researchers are interested in studying the properties and potential effects of these compounds, likely in comparison to the known mutagen MX.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)

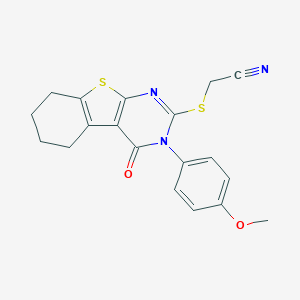
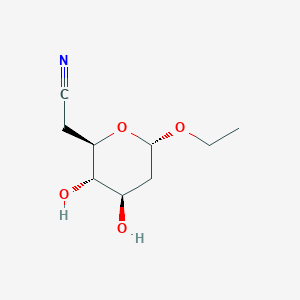
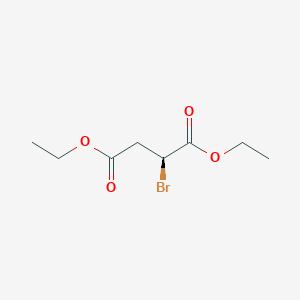
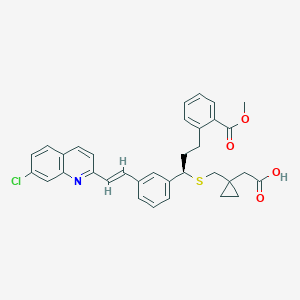
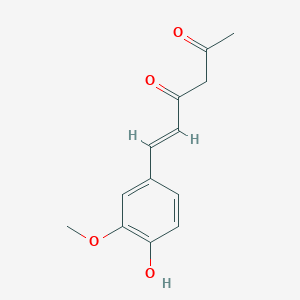
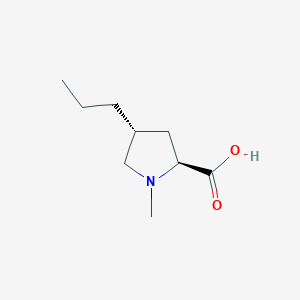
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
